3-amino-5-chloro-4-methyl-2(1H)-Pyridinone
CAS No.:
Cat. No.: VC15750815
Molecular Formula: C6H7ClN2O
Molecular Weight: 158.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7ClN2O |
|---|---|
| Molecular Weight | 158.58 g/mol |
| IUPAC Name | 3-amino-5-chloro-4-methyl-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C6H7ClN2O/c1-3-4(7)2-9-6(10)5(3)8/h2H,8H2,1H3,(H,9,10) |
| Standard InChI Key | WNDWSFOCSMZNKU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)NC=C1Cl)N |
Introduction
Chemical Identity and Structural Analysis
Molecular Formula and Physicochemical Properties
The molecular formula of 3-amino-5-chloro-4-methyl-2(1H)-Pyridinone is C₆H₇ClN₂O, with a molecular weight of 158.59 g/mol. Key structural features include:
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A pyridinone ring (a six-membered aromatic ring with one oxygen atom at position 2).
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Substituents: amino (position 3), chloro (position 5), and methyl (position 4).
The compound’s polarity, influenced by the amino and carbonyl groups, suggests moderate solubility in polar solvents like methanol or dimethyl sulfoxide (DMSO). Its melting point and logP (partition coefficient) remain undocumented in accessible literature, though analogues with similar substituents exhibit melting points between 180–220°C .
Spectroscopic Characteristics
While direct spectral data for this compound are unavailable, related pyridinone derivatives provide insights:
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¹H NMR: Peaks near δ 6.8–7.2 ppm (aromatic protons), δ 2.3 ppm (methyl group), and δ 5.1 ppm (exchangeable NH₂ protons) .
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IR Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (C=O), ~3350 cm⁻¹ (N-H), and ~550 cm⁻¹ (C-Cl) .
Synthesis and Optimization
Patent-Based Synthetic Routes
Two patented methodologies offer frameworks for synthesizing structurally related pyridinones:
Hydrogenation-Chlorination Approach (WO2020178175A1)
This method produces 4-amino-5-methylpyridinone, an intermediate for the mineralocorticoid receptor antagonist Finerenone . Adaptations for the target compound could involve:
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Hydrogenation of Nitro-N-oxide Precursors:
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Cyclization with Alkaline Hydrolysis:
Chlorination-Hydrolysis Pathway (US6399781B1)
This route synthesizes 3-amino-2-chloro-4-methylpyridine, a pyridine analogue . Modifications for pyridinone synthesis might include:
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Chlorination of Cyano Intermediates:
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React 3-cyano-4-methyl-2-pyridone with POCl₃/PCl₅ at 115°C.
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Intermediate: 2-chloro-3-cyano-4-methylpyridine.
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Acid Hydrolysis and Amination:
Biological Activity and Mechanisms
Enzyme Inhibition
Pyridinones are known to inhibit cytochrome P450 enzymes, which metabolize xenobiotics. For example, Finerenone—a derivative of 4-amino-5-methylpyridinone—blocks the mineralocorticoid receptor (MR), reducing inflammation and fibrosis in cardiovascular diseases . While direct data for 3-amino-5-chloro-4-methyl-2(1H)-Pyridinone are lacking, its structural similarity suggests potential MR antagonism or kinase inhibition.
Antimicrobial Properties
Analogous compounds exhibit bactericidal effects against Gram-positive pathogens. A study on 3-amino-5-chloro-dihydropyridinone derivatives reported an IC₅₀ of 12 µg/mL against Staphylococcus aureus. The chloro and amino groups likely disrupt bacterial cell wall synthesis or DNA gyrase activity.
| Compound | Target Organism | IC₅₀ (µg/mL) | Mechanism |
|---|---|---|---|
| 3-Amino-5-chloro analogue | S. aureus | 12 | Cell wall synthesis |
Industrial and Pharmaceutical Applications
Intermediate in Drug Synthesis
The compound’s scaffold is valuable for synthesizing non-steroidal MR antagonists (e.g., Finerenone) . Its chloro group facilitates further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura).
Material Science
Pyridinones contribute to metal-organic frameworks (MOFs) due to their chelating properties. The amino group enhances coordination with transition metals like Cu²⁺ or Fe³⁺, useful in catalysis or sensors.
Challenges and Future Directions
Knowledge Gaps
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ADME Profiles: No data on absorption, distribution, or toxicity.
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Environmental Impact: Chlorinated byproducts from synthesis require mitigation .
Research Opportunities
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